molecular formula C27H26FN3O2S B2797008 N,N-diethyl-3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115368-29-0

N,N-diethyl-3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2797008
CAS No.: 1115368-29-0
M. Wt: 475.58
InChI Key: VZWNXVLCFDTCRK-UHFFFAOYSA-N
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Description

"N,N-diethyl-3-(4-fluorophenyl)-2-((3-methylbenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide" is a quinazoline derivative characterized by a 3,4-dihydroquinazolin-4-one core. Key structural features include:

  • 2-((3-methylbenzyl)thio) group: A thioether linkage with a hydrophobic 3-methylbenzyl moiety, influencing solubility and steric interactions.
  • N,N-diethylcarboxamide at position 7: Enhances lipophilicity and modulates pharmacokinetic properties.

The structural complexity of this compound necessitates precise synthetic strategies and detailed comparative analysis with analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name

N,N-diethyl-3-(4-fluorophenyl)-2-[(3-methylphenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O2S/c1-4-30(5-2)25(32)20-9-14-23-24(16-20)29-27(34-17-19-8-6-7-18(3)15-19)31(26(23)33)22-12-10-21(28)11-13-22/h6-16H,4-5,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWNXVLCFDTCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC(=C3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at the Benzylthio Group

  • N,N-diethyl-2-((3-fluorobenzyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (): Replaces the 3-methyl group with a 3-fluoro substituent on the benzylthio moiety. The fluorine atom’s smaller size compared to methyl could reduce steric hindrance .

Core Modifications in Quinazoline Derivatives

  • Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (): Features a thioacetate ester instead of a benzylthio group.
  • AJ5a–j (4-oxo-thiazolidine derivatives) (): Integrates a thiazolidinone ring linked via a thioacetamide bridge to the quinazolinone core. Impact: The thiazolidinone moiety introduces additional hydrogen-bonding sites, which may enhance antimicrobial activity. However, the carboxamide in the target compound offers greater metabolic stability .

Physicochemical and Spectral Properties

IR and NMR Spectral Comparisons

  • Target Compound : Expected IR bands include:
    • C=O (4-oxo group): ~1660–1680 cm⁻¹ (similar to hydrazinecarbothioamides in ).
    • C=S (thioether): ~1240–1255 cm⁻¹ (aligned with triazole-thiones in ) .

Solubility and Lipophilicity

  • The N,N-diethylcarboxamide in the target compound increases logP compared to analogs with polar groups (e.g., esters or sulfonamides).

Data Tables

Table 1: Structural and Functional Comparison of Quinazoline Analogs

Compound Name Core Structure R1 (Position 2) R2 (Position 3) Key Properties/Bioactivity
Target Compound 3,4-Dihydroquinazoline (3-methylbenzyl)thio 4-fluorophenyl High lipophilicity (logP ~3.5)
N,N-diethyl-2-((3-FBz)thio)-... () 3,4-Dihydroquinazoline (3-fluorobenzyl)thio 4-fluorophenyl Potential enhanced binding affinity
AJ5a () 3,4-Dihydroquinazoline + thiazolidinone Thioacetamide bridge 4-fluorophenyl MIC = 16 µg/mL (E. coli)
Ethyl 2-((4-oxo-3-Ph)... () 3,4-Dihydroquinazoline Thioacetate Phenyl Aqueous solubility >50 mg/mL

FBz = fluorobenzyl; Ph = phenyl.

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